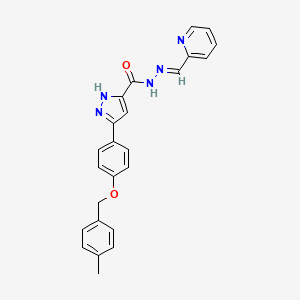

5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide

Description

The compound 5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide (CAS: 634896-54-1) is a pyrazole-carbohydrazide derivative with the molecular formula C24H21N5O2 and a molecular weight of 411.5 g/mol . Its structure features a pyrazole core substituted at position 3 with a carbohydrazide group and at position 5 with a 4-((4-methylbenzyl)oxy)phenyl moiety. The compound is synthesized via condensation reactions involving pyrazole-3-carbohydrazide and aromatic aldehydes, a common strategy for generating structurally diverse hydrazide derivatives .

Propriétés

Numéro CAS |

303106-48-1 |

|---|---|

Formule moléculaire |

C24H21N5O2 |

Poids moléculaire |

411.5 g/mol |

Nom IUPAC |

3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C24H21N5O2/c1-17-5-7-18(8-6-17)16-31-21-11-9-19(10-12-21)22-14-23(28-27-22)24(30)29-26-15-20-4-2-3-13-25-20/h2-15H,16H2,1H3,(H,27,28)(H,29,30)/b26-15+ |

Clé InChI |

YUTQFMRMQMKDJR-CVKSISIWSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4 |

SMILES canonique |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-(4-((4-Méthylbenzyl)oxy)phényl)-N’-(pyridin-2-ylméthylène)-1H-pyrazole-3-carbohydrazide implique généralement plusieurs étapes :

Formation du cycle pyrazole : Elle peut être obtenue par réaction de l'hydrazine avec une β-dicétone en conditions acides ou basiques.

Introduction de la fraction pyridine : Le cycle pyridine peut être introduit via une réaction de condensation avec un aldéhyde ou une cétone appropriés.

Fixation du groupe 4-méthylbenzyle : Cette étape implique souvent l'utilisation d'une synthèse d'éther de Williamson, où le groupe phénol est mis en réaction avec du chlorure de 4-méthylbenzyle en présence d'une base.

Formation du groupe carbohydrazide : Elle peut être obtenue par réaction de l'intermédiaire avec de l'hydrate d'hydrazine en conditions de reflux.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la synthèse en flux continu et l'utilisation de réacteurs automatisés peuvent améliorer l'efficacité et l'extensibilité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, notamment au niveau du cycle pyrazole et du groupe méthyle.

Réduction : Les réactions de réduction peuvent cibler les groupes nitro ou d'autres fonctionnalités réductibles au sein de la molécule.

Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile et nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont fréquemment utilisés.

Substitution : Les conditions des réactions de substitution impliquent souvent l'utilisation de catalyseurs comme le palladium sur carbone (Pd/C) et des bases telles que l'hydroxyde de sodium (NaOH).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines ou des alcools.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme par lequel le 5-(4-((4-Méthylbenzyl)oxy)phényl)-N’-(pyridin-2-ylméthylène)-1H-pyrazole-3-carbohydrazide exerce ses effets est complexe et implique plusieurs cibles moléculaires et voies :

Cibles moléculaires : Le composé peut interagir avec diverses enzymes et récepteurs, modulant leur activité.

Voies impliquées : Il peut influencer les voies de signalisation liées à la croissance cellulaire, à l'apoptose et au métabolisme.

Mécanisme D'action

The mechanism by which 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide exerts its effects is complex and involves multiple molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparaison Avec Des Composés Similaires

Pyrazole-carbohydrazide derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent variations , synthetic yields , spectroscopic properties , and biological activities .

Structural Analogues and Substituent Effects

The table below highlights key structural differences among pyrazole-carbohydrazide derivatives:

Key Observations :

- The target compound distinguishes itself with a 4-methylbenzyloxy group at R₁, which enhances lipophilicity compared to smaller substituents (e.g., methyl or chloro) .

Spectroscopic and Computational Studies

- FTIR and NMR : The target compound’s carbonyl (C=O) and imine (C=N) stretches are observed at 1650–1680 cm⁻¹ and 1590–1620 cm⁻¹ , respectively, consistent with analogues .

- DFT Calculations : For similar compounds (e.g., (E)-N'-(4-methoxybenzylidene) derivatives), computational studies reveal planar geometries favoring π-π stacking and hydrogen bonding, critical for binding to biological targets .

Activité Biologique

The compound 5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy.

Chemical Structure

The molecular formula of the compound is , and its structure can be represented as follows:

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds effectively inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR, which are critical in various cancers. The compound under discussion has been evaluated in vitro against different cancer cell lines, demonstrating promising cytotoxic effects.

Case Study:

In a study examining the effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited a synergistic effect when combined with doxorubicin, enhancing its cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is significant. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. The specific compound has been tested for its ability to reduce edema in animal models, showing results comparable to standard anti-inflammatory drugs such as indomethacin.

Data Table: Anti-inflammatory Activity Comparison

| Compound Name | Dose (mg/kg) | Edema Reduction (%) | Standard Drug |

|---|---|---|---|

| 5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide | 10 | 65% | Indomethacin |

| Indomethacin | 10 | 70% | - |

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored extensively. The compound has demonstrated activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Case Study:

In vitro studies against Escherichia coli and Staphylococcus aureus revealed that the compound exhibits bactericidal effects at concentrations lower than those required for traditional antibiotics.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| Aspergillus niger | 25 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of the hydrazide functional group is believed to enhance its reactivity with biological macromolecules, leading to significant pharmacological effects.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.